4-Acetoxybiphenyl

Overview

Description

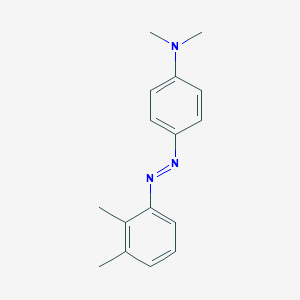

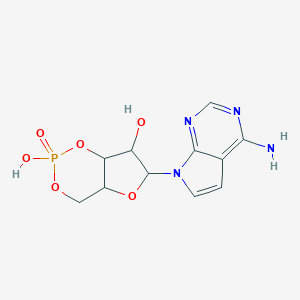

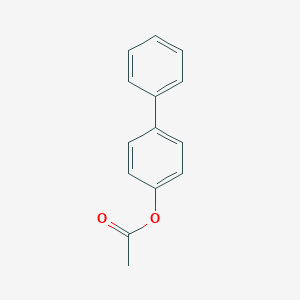

4-Acetoxybiphenyl, also known as [1,1’-Biphenyl]-4-yl acetate, is an organic compound with the molecular formula CH3CO2C6H4C6H5. It is a derivative of biphenyl, where an acetoxy group is attached to the fourth position of the biphenyl structure. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetoxybiphenyl can be synthesized through several methods. One common method involves the acetylation of 4-hydroxybiphenyl using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Acetoxybiphenyl undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-acetoxybenzoic acid under strong oxidizing conditions.

Reduction: The acetoxy group can be reduced to a hydroxyl group, converting this compound to 4-hydroxybiphenyl.

Substitution: The acetoxy group can be substituted by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products Formed:

Oxidation: 4-Acetoxybenzoic acid.

Reduction: 4-Hydroxybiphenyl.

Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Acetoxybiphenyl has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

Biology: It serves as a model compound for studying the behavior of biphenyl derivatives in biological systems.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of liquid crystals and other advanced materials.

Mechanism of Action

The mechanism of action of 4-acetoxybiphenyl involves its interaction with various molecular targets. In biological systems, it may undergo metabolic transformations to form active metabolites that interact with cellular components. The exact pathways and targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

4-Hydroxybiphenyl: Similar structure but with a hydroxyl group instead of an acetoxy group.

4-Acetoxybenzoic Acid: An oxidation product of 4-acetoxybiphenyl.

4-Biphenylol: Another biphenyl derivative with different functional groups

Uniqueness: this compound is unique due to its specific acetoxy functional group, which imparts distinct chemical reactivity and properties compared to its analogs. This makes it valuable in various synthetic and industrial applications .

Properties

IUPAC Name |

(4-phenylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-11(15)16-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MISFQCBPASYYGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40323482 | |

| Record name | 4-Acetoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148-86-7 | |

| Record name | [1,1′-Biphenyl]-4-ol, 4-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetoxybiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Acetoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What are the challenges of polymerizing 4'-Acetoxybiphenyl-4-carboxylic acid, and how do reaction conditions impact the resulting polymer?

A1: Polymerizing 4'-ABCA can be challenging due to its tendency to form oligomers (short-chain polymers) rather than high molecular weight polymers. The research by Ballauff et al. [] demonstrated that the polymerization conditions significantly influence the degree of polymerization (DP) and morphology of the resulting poly(4'-hydroxybiphenyl-4-carboxylic acid) (poly(4'-HBCA)). For instance, using 1-chloronaphthalene as a solvent at 235°C resulted in oligomers with a DP of 3-4, while bulk polymerization at 270°C yielded fibrous oligomers with a DP>10 []. Interestingly, at higher temperatures (400°C) and low monomer concentrations in Marlotherm-S, whisker-like crystals of poly(4'-HBCA) were obtained []. This highlights the sensitivity of 4'-ABCA polymerization to reaction conditions and their impact on the final polymer characteristics.

Q2: What is unique about the morphology and thermal properties of poly(4'-hydroxybiphenyl-4-carboxylic acid) (poly(4'-HBCA)) obtained from 4'-ABCA?

A2: Poly(4'-HBCA) exhibits interesting morphological and thermal behaviors. Ballauff et al. [] found that under specific conditions, the polymerization of 4'-ABCA yields whisker-like crystals. These crystals demonstrate polymorphism, transitioning between different crystal lattices upon heating. At room temperature, they possess an orthorhombic crystal structure, which transforms reversibly to another orthorhombic smectic-E-like structure around 245°C []. Further heating to 410°C induces a second transition to a smectic-B-like phase. Finally, the polymer undergoes simultaneous melting and degradation at 585°C, primarily through a Fries rearrangement reaction [].

Q3: How does the choice of solvent influence the morphology of poly(4'-oxy-4-biphenylcarbonyl) (POBP) crystals during solution polymerization?

A3: The research by Kato et al. [] delves into the formation mechanism of POBP crystals from 4'-ABCA via high-temperature solution polycondensation. They discovered that using aromatic solvents like Therm S 800 and Therm S 900 leads to the formation of bundle-like aggregates of fibrillar crystals, 5-10 μm in length and 0.1-0.2 μm in width []. These fibrillar crystals are laterally connected at their centers. In contrast, using terphenyl as a solvent results in hexagonal slab-like crystals with a thickness of 2-3 μm and an average width of 10 μm []. These findings emphasize the significant role of solvent selection in dictating the final morphology of POBP crystals.

Q4: Can 4'-Acetoxybiphenyl-4-carboxylic acid be incorporated into existing polymers to modify their properties?

A4: Yes, Belyaev et al. [] explored the synthesis and properties of copolymers incorporating 4'-ABCA with polyethylene terephthalate (PET). They successfully synthesized a series of copolymers containing varying amounts of HBCA (20-80 mol%) through melt polycondensation of 4'-ABCA with bis(2-hydroxyethyl) terephthalate []. These copolymers, especially those with higher HBCA content (60-80 mol%), exhibited enhanced heat resistance and formed nematic melts at temperatures above 270°C, demonstrating liquid crystalline behavior []. This research showcases the potential of using 4'-ABCA as a comonomer to modify and improve the properties of existing polymers like PET.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.